7-[(4-CHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[(4-CHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a heterocyclic compound belonging to the class of chromenes. Chromenes are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4-CHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can be achieved through the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl)ethanone with N,N-dimethylformamide dimethyl acetal (DMFDMA). This reaction leads to the formation of 3-(4-chlorophenyl)-7-methoxy-4H-chromen-4-one . The reaction proceeds efficiently with a yield of 75% when using 3 equivalents of DMFDMA .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
7-[(4-CHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenes with various functional groups.
Scientific Research Applications
7-[(4-CHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing other heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and antidiabetic activities.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-[(4-CHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like monoamine oxidase (MAO) and interact with various receptors in the body . The exact pathways and molecular targets depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
4H-Chromen-4-one: A simpler analog with similar biological activities.
2H-Chromen-2-one: Another analog with a different arrangement of sp3 carbon associated with the ring oxygen.
Isoflavones: Structurally related compounds with diverse biological activities.
Uniqueness
7-[(4-CHLOROPHENYL)METHOXY]-6-METHYL-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is unique due to the presence of the 4-chlorophenyl and methoxy groups, which impart distinct biological activities and chemical reactivity compared to other chromenes and isoflavones .
Properties
IUPAC Name |
7-[(4-chlorophenyl)methoxy]-6-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-12-18(23-11-13-5-7-14(21)8-6-13)10-9-16-15-3-2-4-17(15)20(22)24-19(12)16/h5-10H,2-4,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFDPOWTGJVCFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2CCC3)OCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.